

physical and chemical characteristics of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Cat. No.: B1196797

[Get Quote](#)

An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**, tailored for researchers, scientists, and professionals in drug development. This document summarizes its properties, spectral data, and known applications, with a focus on its function as a hindered phenol antioxidant.

Chemical and Physical Properties

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, also known as 2,6-di-tert-butyl-4-(hydroxymethyl)phenol, is a sterically hindered phenolic compound.^[1] Its structure, characterized by two bulky tert-butyl groups flanking a hydroxyl group on a benzene ring, is central to its chemical behavior, particularly its efficacy as an antioxidant.^{[2][3]} The compound typically appears as a white to pale yellow crystalline powder.^{[4][5]}

Identifiers and General Properties

Property	Value
IUPAC Name	2,6-di-tert-butyl-4-(hydroxymethyl)phenol[1]
CAS Number	88-26-6[6][7]
Molecular Formula	C ₁₅ H ₂₄ O ₂ [4][6]
Molecular Weight	236.35 g/mol [4][7]
Appearance	White to pale yellow crystalline powder[4][5]
Odor	Odorless[4]

Physicochemical Data

Property	Value
Melting Point	135-144 °C[5]
Boiling Point	Not available
Solubility	Partially soluble in methanol, ethanol, and acetone; insoluble in water.[4]
Density	~1.01 g/cm ³
Flash Point	>110 °C
LogP	3.6

Spectral Data

The structural features of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** have been confirmed by various spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance)

A representative ¹H NMR spectrum of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** would exhibit characteristic peaks corresponding to the different proton environments in the molecule. These would include signals for the tert-butyl protons, the aromatic protons, the benzylic methylene protons, and the hydroxyl protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[\[8\]](#) Key signals would be observed for the quaternary carbons of the tert-butyl groups, the aromatic ring carbons, and the benzylic methylene carbon.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.[\[9\]](#)[\[10\]](#)[\[11\]](#) Characteristic absorption bands would be expected for the O-H stretching of the phenolic and alcoholic hydroxyl groups, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

MS (Mass Spectrometry)

Mass spectrometry data confirms the molecular weight of the compound.[\[12\]](#)[\[13\]](#)[\[14\]](#) The mass spectrum would show the molecular ion peak (M^+) and various fragmentation patterns characteristic of the structure.

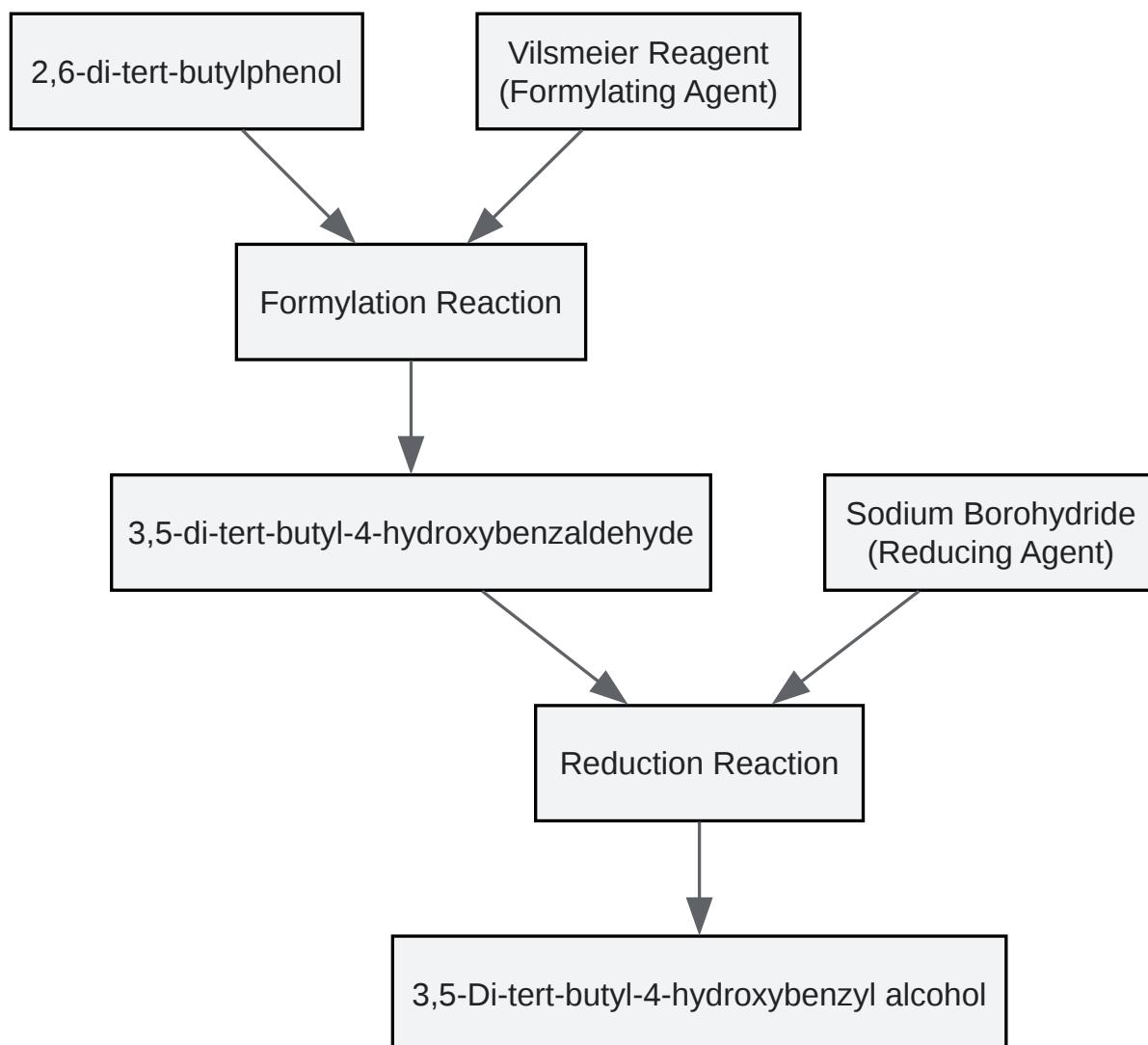
Experimental Protocols

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

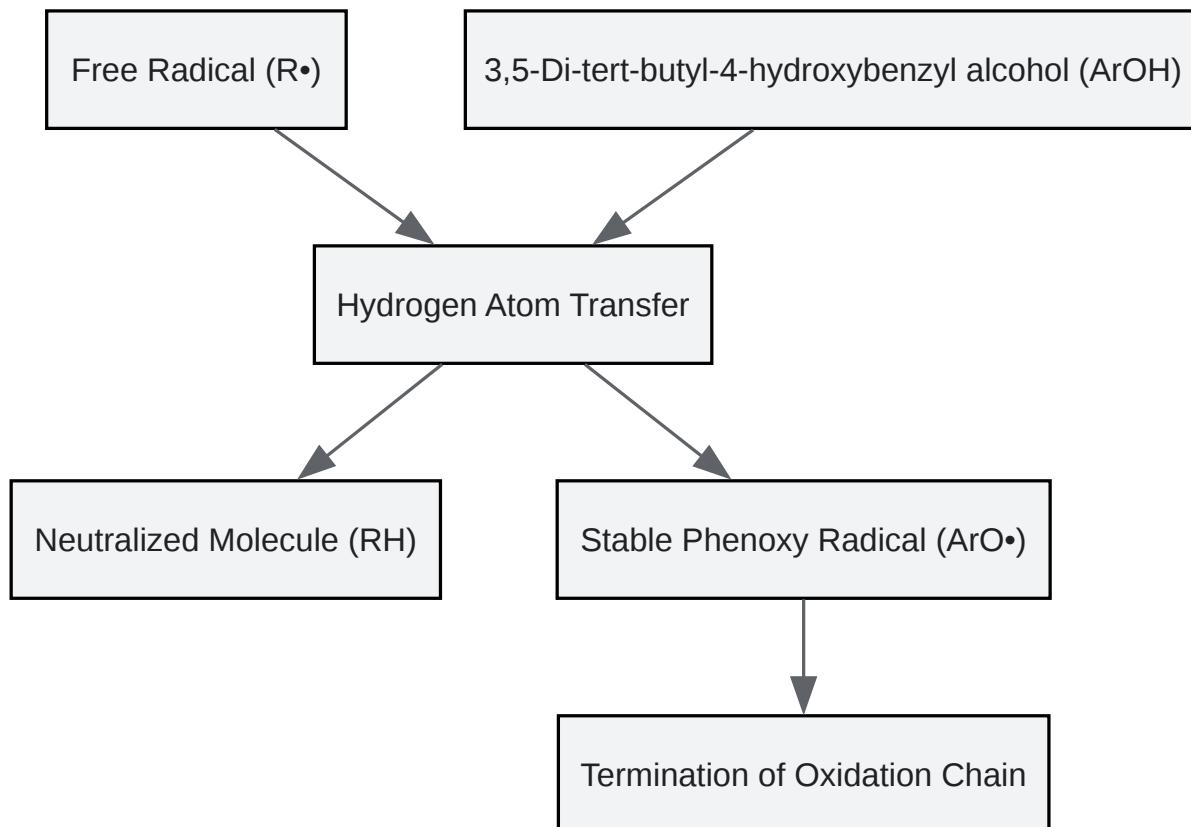
A common method for the synthesis of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** involves a two-step process starting from 2,6-di-tert-butylphenol.[\[15\]](#)[\[16\]](#)

Step 1: Formylation of 2,6-di-tert-butylphenol

2,6-di-tert-butylphenol is reacted with a formylating agent, such as a Vilsmeier reagent, in an aprotic solvent. This reaction introduces a formyl group (-CHO) onto the aromatic ring, yielding 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[\[15\]](#)[\[16\]](#)


Step 2: Reduction of the Aldehyde

The resulting aldehyde is then reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride, to produce **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**.[\[15\]](#)[\[16\]](#)


Note: Detailed, step-by-step laboratory protocols for this synthesis are often proprietary or described within patents and may require optimization for specific laboratory conditions.

The general workflow for the synthesis is illustrated below:

Synthesis Workflow

Antioxidant Mechanism

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butylated hydroxymethylphenol | C₁₅H₂₄O₂ | CID 6929 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. echemi.com [echemi.com]
- 5. 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 97% 100 g | Request for Quote [thermofisher.com]
- 6. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol [webbook.nist.gov]
- 7. 3,5-ジ-tert-ブチル-4-ヒドロキシベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol(88-26-6) IR2 [m.chemicalbook.com]
- 11. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol [webbook.nist.gov]
- 12. mzCloud – 3 5 di tert Butyl 4 hydroxybenzyl alcohol [mzcloud.org]
- 13. 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol(88-26-6) MS spectrum [chemicalbook.com]
- 14. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol [webbook.nist.gov]
- 15. CN106916051B - A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 16. CN106916051A - A kind of preparation method of the hydroxy-benzyl alcohol of 3,5 di-tert-butyl 4 - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196797#physical-and-chemical-characteristics-of-3-5-di-tert-butyl-4-hydroxybenzyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com